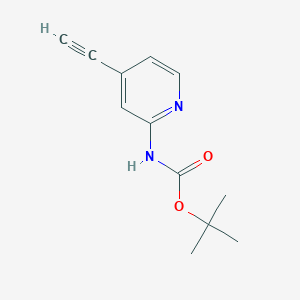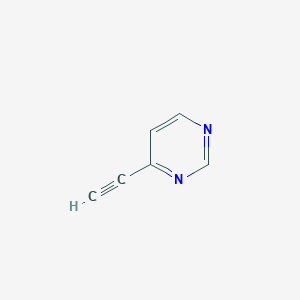![molecular formula C22H52Cl2N2P2Ru B3089569 Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) CAS No. 1196147-60-0](/img/structure/B3089569.png)
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is a coordination compound featuring ruthenium as the central metal atom. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications. It has a molecular formula of C28H72Cl2N2P2Ru and a molecular weight of 670.816 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) typically involves the reaction of ruthenium chloride with 3-(di-t-butylphosphino)propylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for reduction reactions and various oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from reactions involving Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) depend on the specific reaction conditions and reagents used. For example, in hydrogenation reactions, the primary products are reduced forms of the starting materials .
科学的研究の応用
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to interact with DNA and other cellular components.
作用機序
The mechanism of action of Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center acts as a catalytic site, enabling the activation and transformation of reactants. The compound’s phosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .
類似化合物との比較
Similar Compounds
Dichlorobis[3-(diphenylphosphino)propylamine]ruthenium(II): This compound has similar catalytic properties but features diphenylphosphino ligands instead of di-t-butylphosphino ligands.
Dichlorobis[2-(di-tert-butylphosphino)ethylamine]ruthenium(II): Another similar compound with slight variations in the ligand structure.
Uniqueness
Dichlorobis[3-(di-t-butylphosphino)propylamine]ruthenium(II) is unique due to its specific ligand structure, which provides distinct steric and electronic properties. These properties enhance its catalytic efficiency and selectivity in various chemical reactions .
特性
CAS番号 |
1196147-60-0 |
|---|---|
分子式 |
C22H52Cl2N2P2Ru |
分子量 |
578.6 g/mol |
IUPAC名 |
3-ditert-butylphosphanylpropan-1-amine;ruthenium(2+);dichloride |
InChI |
InChI=1S/2C11H26NP.2ClH.Ru/c2*1-10(2,3)13(9-7-8-12)11(4,5)6;;;/h2*7-9,12H2,1-6H3;2*1H;/q;;;;+2/p-2 |
InChIキー |
NSPIEVFIMGNWDW-UHFFFAOYSA-L |
SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.Cl[Ru]Cl |
正規SMILES |
CC(C)(C)P(CCCN)C(C)(C)C.CC(C)(C)P(CCCN)C(C)(C)C.[Cl-].[Cl-].[Ru+2] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)


![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)
![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)








